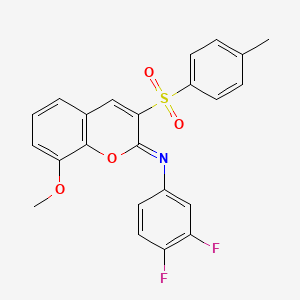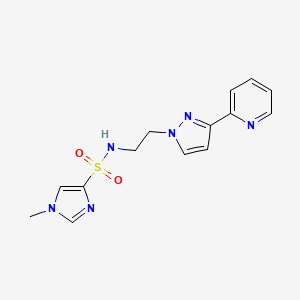
1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Properties
The research on heterocyclic compounds containing a sulfonamido moiety, like 1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide, has shown promising applications in the synthesis of new antibacterial agents. Studies have explored the synthesis of novel heterocyclic compounds with sulfonamido groups that exhibit significant antibacterial activity. These compounds, through various synthetic routes, have yielded derivatives with high antibacterial properties, indicating their potential use in developing new antibacterial drugs (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013; T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002).
Anticancer and Radiosensitizing Activities
Further research has expanded into the anticancer and radiosensitizing potential of sulfonamide derivatives. Novel sulfonamide derivatives have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines. Some of these compounds have shown higher activity than traditional chemotherapy agents like doxorubicin, suggesting their potential as effective anticancer and radiosensitizing agents (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, Sally S. Zahran, 2015).
Synthesis and Molecular Docking Studies
The chemical structure and biological activity relationship of these compounds have been further explored through synthesis and molecular docking studies against specific enzymes implicated in disease pathways. These studies offer insights into the mechanism of action and potential therapeutic applications of sulfonamide-based compounds in treating various diseases (Khaled F. Debbabi, M. S. Bashandy, Sami A. Al-Harbi, E. Aljuhani, H. M. Al-Saidi, 2017).
Hybrid Sulfonamide Compounds
Recent advances in the development of hybrid sulfonamide compounds have also been reported. These hybrids combine sulfonamides with other pharmacologically active scaffolds to create compounds with a broad spectrum of biological activities. The design and synthesis of such hybrid compounds have led to the discovery of new molecules with enhanced therapeutic potential (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, A. Massah, 2022).
properties
IUPAC Name |
1-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-19-10-14(16-11-19)23(21,22)17-7-9-20-8-5-13(18-20)12-4-2-3-6-15-12/h2-6,8,10-11,17H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYPRCZSPUZJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B3010018.png)
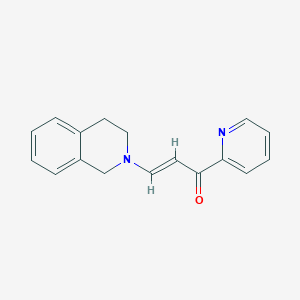
![3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)
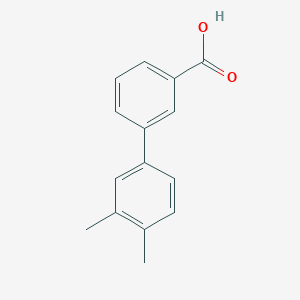
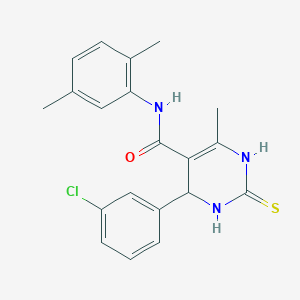
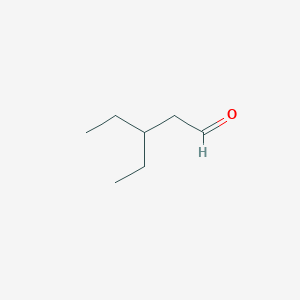
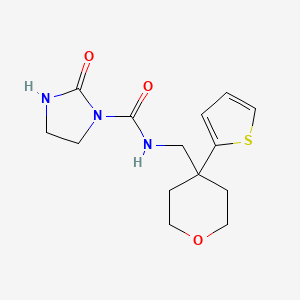
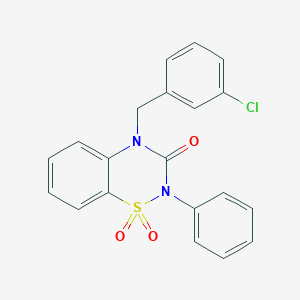
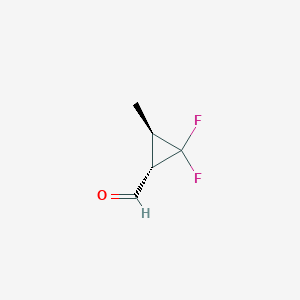
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3010035.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)
![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B3010037.png)

